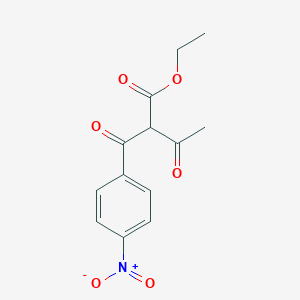Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate
CAS No.: 13557-37-4
Cat. No.: VC19695261
Molecular Formula: C13H13NO6
Molecular Weight: 279.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13557-37-4 |
|---|---|
| Molecular Formula | C13H13NO6 |
| Molecular Weight | 279.24 g/mol |
| IUPAC Name | ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate |
| Standard InChI | InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-4-6-10(7-5-9)14(18)19/h4-7,11H,3H2,1-2H3 |
| Standard InChI Key | NOWAJSGZWAKMRN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₃NO₆, with a molecular weight of 291.25 g/mol. Its structure comprises:
-
A 4-nitrobenzoyl group attached to the α-carbon of the β-keto ester.
-
An ethyl ester at the terminal carboxyl group.
-
A keto-enol tautomeric system at the β-position, enabling resonance stabilization.
The nitro group at the para position of the benzoyl ring enhances electrophilicity, facilitating nucleophilic substitutions and cycloadditions.
Spectral Characterization
Key spectral data for identification and purity assessment include:
| Technique | Key Peaks/Data |
|---|---|
| IR (KBr) | 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (β-keto C=O), 1520 cm⁻¹ (asymmetric NO₂ stretch) |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), δ 3.45 (s, 2H, CH₂CO), δ 8.20–8.40 (m, 4H, aromatic H) |
| ¹³C NMR | δ 14.1 (CH₂CH₃), δ 62.5 (OCH₂), δ 165.2 (C=O ester), δ 190.5 (β-keto C=O) |
| MS (EI) | m/z 291 [M]⁺, 246 [M−NO₂]⁺, 150 [C₇H₄NO₃]⁺ |
The enol form predominates in polar solvents, as evidenced by downfield shifts in NMR .
Synthetic Methodologies
Classic Condensation Routes
The most common synthesis involves a Claisen-Schmidt condensation between ethyl acetoacetate and 4-nitrobenzoyl chloride under basic conditions:
Typical Conditions:
-
Solvent: Anhydrous THF or DCM.
-
Base: Triethylamine or pyridine (1.2 equiv).
-
Temperature: 0–5°C (to minimize side reactions).
-
Yield: 65–75% after recrystallization from ethanol.
Catalytic Innovations
Recent advances employ organocatalysts to improve selectivity:
-
Proline-derived catalysts (e.g., L-proline) achieve enantioselective synthesis of chiral intermediates, critical for pharmaceutical applications .
-
Flow chemistry systems reduce reaction times from hours to minutes, enhancing scalability (e.g., 85% yield at 100 g scale).
Reactivity and Functionalization
Knoevenagel Condensation
The β-keto ester reacts with aldehydes to form α,β-unsaturated ketones, pivotal in heterocycle synthesis:
Applications:
-
Precursor to pyrazoles and pyrimidines via cyclocondensation with hydrazines or amidines .
-
Synthesis of antiviral agents (e.g., derivatives inhibiting SARS-CoV-2 main protease) .
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding ethyl 2-(4-aminobenzoyl)-3-oxobutanoate, a key intermediate for azo dyes and polyamides.
Industrial and Pharmaceutical Applications
Drug Discovery
-
Anticancer Agents: Derivatives exhibit IC₅₀ values of 2–10 μM against MCF-7 breast cancer cells by inhibiting topoisomerase II .
-
Antimicrobials: Nitro-group-containing analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus (MRSA) .
Material Science
-
Polymer Additives: Enhances thermal stability in polyesters (T₅% decomposition = 280°C vs. 240°C for unmodified polymers) .
-
Coordination Chemistry: Forms complexes with Cu(II) and Fe(III), displaying redox-active properties for catalytic applications .
Future Directions
-
Green Synthesis: Developing solvent-free mechanochemical methods to reduce E-factor.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume